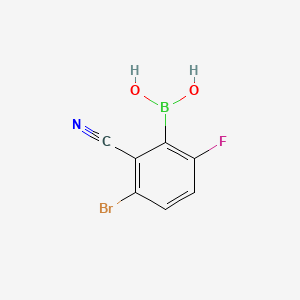
4-(4-BOC-Piperidin-3-yloxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Piperidin-3-yloxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a piperidine ring with a tert-butoxycarbonyl group. This structural complexity makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Piperidin-3-yloxy)phenylboronic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then coupled with a phenylboronic acid derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under inert atmosphere conditions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-BOC-Piperidin-3-yloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the piperidine or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-BOC-Piperidin-3-yloxy)phenylboronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound is explored for its potential as a molecular probe. The boronic acid group can interact with diols and other biomolecules, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The piperidine ring and boronic acid group can be modified to enhance biological activity, leading to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of 4-(4-BOC-Piperidin-3-yloxy)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as an enzyme inhibitor or molecular probe. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine and tert-butoxycarbonyl groups.
4-Piperidinylboronic acid: Contains the piperidine ring but lacks the phenyl and tert-butoxycarbonyl groups.
tert-Butyl 4-boronophenylcarbamate: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 4-(4-BOC-Piperidin-3-yloxy)phenylboronic acid lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. The presence of the boronic acid group, piperidine ring, and tert-butoxycarbonyl group allows for a wide range of modifications and interactions, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)13-8-9-18-10-14(13)22-12-6-4-11(5-7-12)17(20)21/h4-7,13-14,18,20-21H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHCHRASPOJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CNCCC2C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


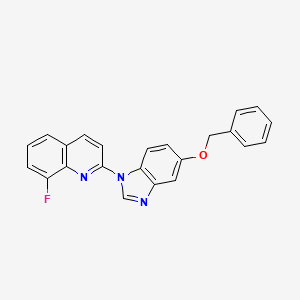
![4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one](/img/structure/B8206270.png)
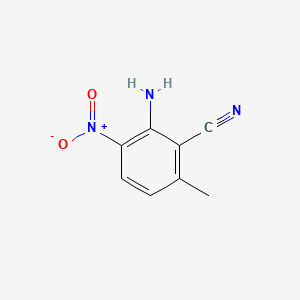
![[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid](/img/structure/B8206280.png)
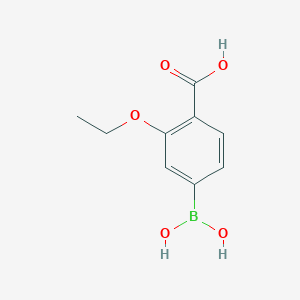

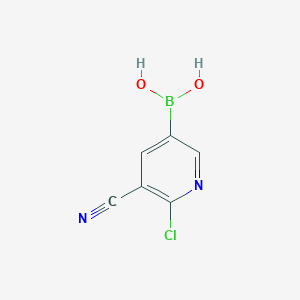
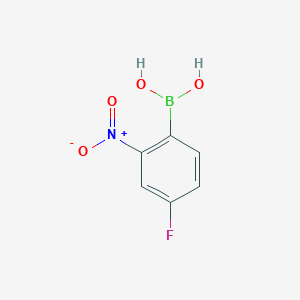
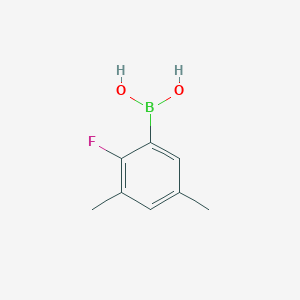
![[2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid](/img/structure/B8206336.png)
![Pyrido[2,3-b]pyrazin-7-ylboronic acid](/img/structure/B8206342.png)
